molecular formula C14H14Cl2N2O2 B2734669 (2E)-2-{[(3,4-dichlorophenyl)amino](hydroxy)methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024696-02-3

(2E)-2-{[(3,4-dichlorophenyl)amino](hydroxy)methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2734669
CAS No.: 1024696-02-3
M. Wt: 313.18
InChI Key: XLGKSRFWGLPWOL-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-{(3,4-dichlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile is a structurally complex nitrile derivative featuring a pentanenitrile backbone with a 4,4-dimethyl-3-oxo group. Its distinguishing substituents include a (3,4-dichlorophenyl)amino group and a hydroxyl moiety attached to a methylidene unit in the E-configuration.

Properties

IUPAC Name

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-hydroxy-4,4-dimethylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)12(19)9(7-17)13(20)18-8-4-5-10(15)11(16)6-8/h4-6,19H,1-3H3,(H,18,20)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKIFLTYOHCQKX-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C(=O)NC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C(=O)NC1=CC(=C(C=C1)Cl)Cl)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-{(3,4-dichlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile is a novel chemical entity that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Properties

  • Molecular Formula : C14H15ClN2O
  • Molecular Weight : 270.73 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

  • Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in adenoviruses. It functions by targeting viral DNA replication processes, which is crucial for viral proliferation .
  • Antimicrobial Properties : The presence of the hydroxy and amino groups in its structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Adenovirus Inhibition :
    • A study reported that derivatives of similar structures exhibited significant antiviral activity against human adenoviruses (HAdV). The lead compound in that study demonstrated an IC50 value of 0.27 μM with a selectivity index greater than 100, indicating low cytotoxicity .
  • Antimicrobial Testing :
    • In vitro tests revealed that the compound displayed activity against various bacterial strains, suggesting its potential as a new antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 µg/mL depending on the pathogen .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionIC50/EffectivenessReference
AntiviralInhibition of viral DNA replicationIC50 = 0.27 μM
AntimicrobialDisruption of microbial cell membranesMIC = 2-16 µg/mL
Anti-inflammatoryModulation of cytokine productionNot specified

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of this compound in treating infections caused by resistant strains of bacteria and viruses. Its dual action as both an antiviral and antimicrobial agent positions it as a candidate for further development in therapeutic applications.

Structure-Activity Relationship (SAR)

The substitution pattern on the phenyl ring significantly affects the biological activity of the compound. For instance, variations in the chlorination pattern have been shown to enhance antiviral potency while maintaining low toxicity levels .

Scientific Research Applications

Biological Activities

Research indicates that compounds with structural similarities to **(2E)-2-{(3,4-dichlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile often exhibit significant biological activities. These include:

  • Antimicrobial Properties : The presence of the dichlorophenyl moiety suggests potential antibacterial and antifungal activities.
  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation in various studies.
  • Enzyme Inhibition : The hydroxy and amino groups may interact with specific enzymes, such as acetylcholinesterase, potentially leading to therapeutic applications in neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study on structurally related compounds demonstrated that modifications to the amino and hydroxy groups can enhance anticancer properties. Compounds exhibiting similar structures were tested against breast cancer cell lines (e.g., MCF-7), showing promising results in terms of reduced cell viability and induction of apoptosis .
  • Enzyme Inhibition Studies : Research has shown that compounds with similar functional groups can act as effective inhibitors of acetylcholinesterase, which is crucial for treating conditions like Alzheimer’s disease. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Chemical Reactions Analysis

Key Reaction Types

The compound participates in several reaction pathways, driven by its functional groups:

Nucleophilic Substitution at the Nitrile Group

The nitrile moiety undergoes nucleophilic substitution under basic or acidic conditions:

  • Hydrolysis : Conversion to carboxylic acids or amides via acid-/base-catalyzed hydrolysis (e.g., using H<sub>2</sub>SO<sub>4</sub> or NaOH).

  • Reduction : Catalytic hydrogenation (e.g., H<sub>2</sub>/Raney Ni) yields primary amines.

Aldol Condensation at the Ketone

The α,β-unsaturated ketone participates in aldol condensation reactions, forming extended conjugated systems. For example:

  • Reaction with aldehydes in acetonitrile under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) generates β-hydroxy ketone intermediates, which dehydrate to α,β-unsaturated products .

Hydroxy Group Reactivity

The hydroxy group (-OH) can be functionalized via:

  • Alkylation : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of a base.

  • Acylation : Formation of esters or ethers using acyl chlorides (e.g., AcCl).

Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the amino group, influenced by electron-withdrawing chlorine substituents.

Aldol Condensation Mechanism

  • Enolate Formation : The ketone’s α-hydrogen is deprotonated by a base (e.g., K<sub>2</sub>CO<sub>3</sub>), forming an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of an aldehyde.

  • Dehydration : The β-hydroxy ketone intermediate loses water to form an α,β-unsaturated product .

Nitrile Hydrolysis Mechanism

  • Acidic Conditions : Protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, which tautomerizes to an amide or carboxylic acid.

  • Basic Conditions : Direct hydroxide attack on the nitrile carbon, yielding an amide intermediate.

Comparison with Structurally Similar Compounds

CompoundKey Functional GroupsReactivity Differences
3,4-Dichloroaniline-NH<sub>2</sub>, ClLacks nitrile/ketone; limited to aryl reactions
4-Amino-3-chlorobenzonitrile-NH<sub>2</sub>, -C≡NNo ketone; restricted to nitrile transformations
Pivaloylacetonitrile -C≡N, C=OSimilar reactivity but lacks dichlorophenyl group

Experimental Conditions

  • Solvents : Acetonitrile , DMF , DCM .

  • Catalysts : K<sub>2</sub>CO<sub>3</sub> , Ru complexes .

  • Temperature : Reflux (aldol condensation) , room temperature (alkylation).

Analytical Characterization

  • NMR : Distinct signals for dichlorophenyl protons (δ 7.2–7.8 ppm), nitrile carbon (δ ~120 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 325.2 (C<sub>14</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>).

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
(2E)-2-{(3,4-Dichlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile (Target) (3,4-Dichlorophenyl)amino, hydroxyl C15H14Cl2N2O2 343.20* High lipophilicity; potential bioactivity due to dichlorophenyl and hydroxyl groups.
(2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile 4-Hydroxyphenyl C14H15NO2 229.28 Moderate polarity; possible use in photochemical studies or as a synthetic intermediate.
(2E)-2-[(Dimethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile Dimethylamino C11H16N2O 200.26 Enhanced solubility in polar solvents; thermal sensitivity (requires storage away from heat).
(2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile 2-(1H-Indol-3-yl)ethylamino C18H21N3O 295.38 Bioactive potential (e.g., enzyme inhibition) due to indole moiety.
2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile 2-Chlorophenylamino, methylsulfanyl C15H17ClN2OS 308.83 Increased steric bulk; sulfur may influence metabolic stability or redox activity.

*Calculated based on structural similarity to analogs.

Key Comparative Insights

Substituent-Driven Lipophilicity: The target compound’s 3,4-dichlorophenyl group confers higher lipophilicity compared to the 4-hydroxyphenyl analog and dimethylamino derivative . This property may enhance membrane permeability in biological systems but reduce aqueous solubility.

The dimethylamino group in introduces basicity, which could stabilize protonated forms in acidic environments.

Bioactivity and Safety: The indole-containing compound may exhibit serotonin-like bioactivity due to its structural resemblance to tryptamine derivatives. Safety profiles vary: the dimethylamino derivative requires precautions against thermal degradation, while the methylsulfanyl analog may pose stability challenges under oxidizing conditions.

Synthetic Utility: The 4-hydroxyphenyl analog is widely used as a photostable intermediate in organic synthesis, whereas the dimethylamino variant serves as a precursor for heterocyclic compounds.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:

  • Mannich Base Synthesis : The compound’s α,β-unsaturated ketone backbone suggests similarities to Mannich base derivatives. A stepwise approach involving condensation of 3,4-dichloroaniline with a β-ketonitrile precursor (e.g., 4,4-dimethyl-3-oxopentanenitrile) under acidic conditions is recommended. Temperature control (60–80°C) and solvent selection (e.g., ethanol or acetonitrile) are critical to avoid side reactions like hydrolysis .
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., molar ratios, catalyst loading). For example, highlights controlled copolymerization via APS-initiated radical pathways, which could inspire pH and initiator optimization for similar imine-forming reactions .

Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?

Answer:

  • FT-IR/Raman : Identify key functional groups:
    • C≡N stretch (~2200 cm⁻¹) for the nitrile group.
    • C=O stretch (~1700 cm⁻¹) for the oxo group.
    • N–H and C–Cl vibrations in the 500–800 cm⁻¹ range .
  • NMR : ¹H/¹³C NMR to confirm E/Z configuration and substituent positions. For example, uses DEPT-135 to resolve methylene and quaternary carbons in similar enones .
  • HPLC-MS : Monitor purity and detect intermediates. Use reverse-phase C18 columns with acetonitrile/water gradients for resolution .

Advanced: How can Density Functional Theory (DFT) predict electronic properties and reaction pathways?

Answer:

  • Computational Setup : Employ Gaussian 09/B3LYP/6-311++G(d,p) to model geometry optimization and frontier molecular orbitals (HOMO-LUMO). applied this to analyze charge distribution in dichlorophenyl derivatives, revealing electrophilic sites for nucleophilic attack .
  • Reactivity Insights : Compare experimental UV-Vis spectra with TD-DFT results to validate electronic transitions. Discrepancies may indicate solvent effects or conformational flexibility .

Advanced: How to resolve contradictions between experimental data and computational models?

Answer:

  • Case Study : If experimental NMR chemical shifts conflict with DFT predictions:
    • Re-optimize geometry using PCM solvent models (e.g., DMSO or chloroform).
    • Verify basis set suitability (e.g., 6-311++G(d,p) vs. def2-TZVP).
    • Cross-validate with X-ray crystallography (see ’s XRD analysis of similar enones for bond-length validation) .
  • Statistical Tools : Use Bland-Altman plots or RMSD calculations to quantify agreement between observed and calculated data.

Basic: What stability considerations are critical during storage and handling?

Answer:

  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture, as notes similar compounds degrade via ketone hydration .
  • Decomposition Pathways : Monitor for:
    • Hydrolysis: Detect free 3,4-dichloroaniline via LC-MS.
    • Oxidation: Use TGA/DSC to assess thermal stability up to 150°C .

Advanced: How to design in vitro assays for evaluating biological activity?

Answer:

  • Anti-inflammatory Testing : Follow ’s protocol for Mannich bases:
    • COX-2 Inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) suppression in LPS-induced macrophages.
    • DPPH Assay : Quantify antioxidant activity (IC₅₀) with ascorbic acid as a positive control .
  • Cytotoxicity Screening : Employ MTT assay on HEK-293 cells. Normalize results to cell viability thresholds (e.g., IC₅₀ > 100 µM for non-toxic profiles).

Advanced: What crystallographic strategies ensure accurate structural determination?

Answer:

  • XRD Parameters : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis. resolved a similar enone’s crystal packing via SHELX-97, revealing intermolecular H-bonds influencing stability .
  • Refinement : Apply Hirshfeld surface analysis to map van der Waals interactions and π-stacking contributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.